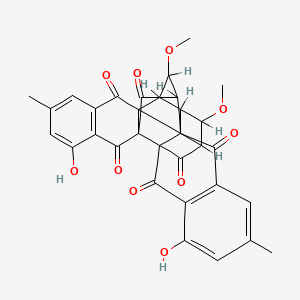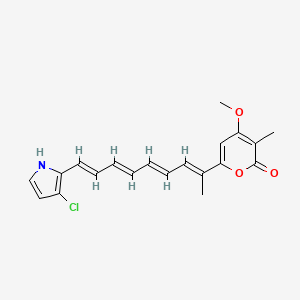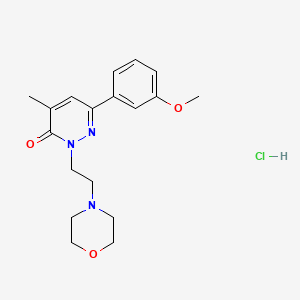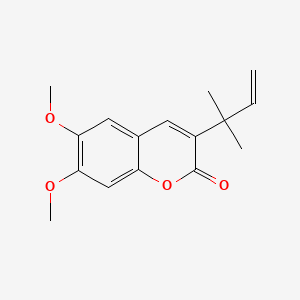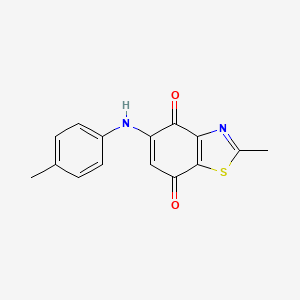
Ryuvidine
Vue d'ensemble
Description
Ryuvidine is an inhibitor of KMT5A / SETD8 / Pr-SET7 that blocks H4K20 monomethylation . It is also known by alternative names such as 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, Cdk4 Inhibitor III, and Cyclic-dependent Kinase 4 Inhibitor III . It has been found to be cytotoxic towards a number of human cancer cell lines .
Molecular Structure Analysis
This compound has a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol . Its IUPAC name is 2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione .
Chemical Reactions Analysis
This compound has been found to inhibit not only KDM5A but also recombinant KDM5B and C . It has been shown to repress H3K4me3 demethylation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.3 g/mol . Its exact mass is 284.06194880 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .
Applications De Recherche Scientifique
Inhibiteur de KDM5A
La Ryuvidine a été identifiée comme un inhibiteur de KDM5A . Les membres de la famille KDM5 (A, B, C et D) qui déméthylent H3K4me3 ont été montrés comme étant impliqués dans les cancers humains . La this compound a clairement réprimé la déméthylation de H3K4me3 .
Inhibition de la croissance du cancer pulmonaire à petites cellules
La this compound a empêché la génération de cellules de cancer pulmonaire à petites cellules humaines PC9 tolérantes au géfitinib et a également inhibé la croissance des cellules tolérantes aux médicaments .
Inducteur de la réponse aux dommages de l'ADN
La this compound a été identifiée comme un inducteur de la réponse aux dommages de l'ADN . Cela éclaire la cytotoxicité précédemment observée de la this compound, suggérant fortement qu'elle est liée à son effet de causer des dommages à l'ADN .
Inhibiteur de la méthyltransférase de lysine protéique SETD8
La this compound est un inhibiteur de la méthyltransférase de lysine protéique SETD8 (PKMT) et supprime la monométhylation de H4K20 in vitro .
Inhibition de la kinase dépendante de la cycline (CDK) 4
La this compound inhibe également la kinase dépendante de la cycline (CDK) 4 . Elle induit l'accumulation de la phase S dans les cellules HEK293T .
Traitement du cancer du sein
La combinaison d'inhibiteurs de CDK4/6 (CDK4/6i) avec une thérapie endocrinienne (ET) est devenue la principale modalité thérapeutique pour les patients atteints d'un cancer du sein avancé positif au récepteur hormonal (HR+)/négatif HER2 (HER2-) .
Activation de l'immunité antitumorale
Les inhibiteurs de CDK4/6 activent l'expression par les cellules tumorales d'éléments rétroviraux endogènes, augmentant ainsi les niveaux intracellulaires d'ARN double brin . Cela stimule la production d'interférons de type III et améliore la présentation des antigènes tumoraux .
Inhibition de la croissance du cancer du poumon
L'application de l'inhibiteur de CDK4/6 abémaciclib combinée au blocage du point de contrôle PD-L1 a augmenté l'activation immunitaire . Cela s'est manifesté par l'amélioration de la présentation des antigènes sur les macrophages et les cellules dendritiques, augmentant le phénotype inflammatoire des lymphocytes T, et une augmentation réciproque de la régulation des gènes du cycle cellulaire dépendante de l'abémaciclib .
Mécanisme D'action
Target of Action
Ryuvidine, also known as Cdk4 Inhibitor III, was originally reported as a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the G1-to-S transition in the cell division cycle . There is no published data showing cellular inhibition of cdk4 by this compound . Some evidence suggests that this compound may act on another target that regulates the S phase of the cell cycle . This effect may be due to this compound-induced inhibition of the lysine methyltransferase SETD8 .
Mode of Action
This compound inhibits the enzyme KMT5A/SETD8/Pr-SET7 and suppresses H4JK20 monomethylation in vitro . It is weakly active against CDK4 . The compound induces S-phase accumulation in HEK-293 cells , suggesting that it may interfere with the normal progression of the cell cycle.
Biochemical Pathways
This compound’s action on CDK4 and SETD8 can affect multiple biochemical pathways. CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), driving cell-cycle progression . Inhibition of CDK4 can therefore disrupt this process. Additionally, this compound’s inhibition of SETD8 can impact the methylation status of histone H4 at lysine 20 (H4K20), a modification associated with DNA replication and repair .
Pharmacokinetics
It is known that this compound is a selective inhibitor for cdk4 with an ic50 value of 60 μM .
Result of Action
This compound’s action results in the accumulation of cells in the S phase of the cell cycle . This can lead to a halt in cell proliferation, making this compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer . This compound is cytotoxic towards a number of human cancer cell lines .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, this compound inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . This compound’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . This compound’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. This compound binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, this compound inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, this compound suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to this compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, this compound affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .
Subcellular Localization
This compound’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows this compound to directly modulate key nuclear processes.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLHASLIOXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?
A1: this compound has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.
- CDK4: this compound acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.
- SETD8: this compound has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, this compound disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.
- KDM5A: Research has also identified this compound as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, this compound's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.
- UHRF1: Interestingly, this compound has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does this compound's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?
A2: Research indicates that this compound exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that this compound's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.
Q3: Can this compound's effects on eryptosis be elaborated upon?
A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. This compound has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that this compound mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for this compound in modulating erythrocyte survival under stress conditions.
Q4: What is known about the potential of this compound as a therapeutic agent for rheumatoid arthritis?
A4: Studies suggest that this compound could hold therapeutic potential for rheumatoid arthritis. [, ] this compound's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of this compound was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



